3-(3,4-Difluorophenyl)phenol
Overview
Description
3-(3,4-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It consists of a phenol group substituted with two fluorine atoms at the 3 and 4 positions on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Another method involves the nucleophilic aromatic substitution of a fluorinated phenol derivative. This reaction can be performed using a strong base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of recyclable catalysts and green solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at room temperature.
Halogenation: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Major Products
Nitration: 3-(3,4-Difluoronitrophenyl)phenol.
Sulfonation: 3-(3,4-Difluorophenyl)sulfonic acid.
Halogenation: 3-(3,4-Difluorobromophenyl)phenol.
Oxidation: 3-(3,4-Difluoroquinone)phenol.
Reduction: 3-(3,4-Difluorohydroquinone)phenol.
Scientific Research Applications
3-(3,4-Difluorophenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenol
- 2,4-Difluorophenol
- 4-Fluorophenol
- 2,6-Difluorophenol
Comparison
3-(3,4-Difluorophenyl)phenol is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical and physical properties compared to other fluorinated phenols. The additional phenyl ring in this compound increases its molecular complexity and potential for diverse chemical reactivity. This compound also exhibits enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and material science research .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKLHKGBFCELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439971 | |
Record name | 3-(3,4-difluorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027207-72-2 | |
Record name | 3-(3,4-difluorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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